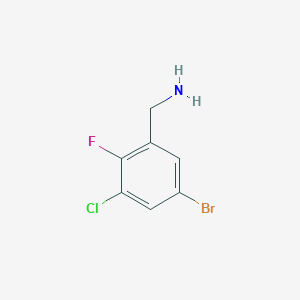

(5-Bromo-3-chloro-2-fluorophenyl)methanamine

Description

BenchChem offers high-quality (5-Bromo-3-chloro-2-fluorophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-3-chloro-2-fluorophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-3-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPKMIZUQCRGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261123 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1386459-84-2 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1386459-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-3-chloro-2-fluorophenyl)methanamine

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical determinant of its ultimate success as a therapeutic agent. These fundamental characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy, safety, and manufacturability.[1][2] For the novel compound, (5-Bromo-3-chloro-2-fluorophenyl)methanamine, a systematic evaluation of its physicochemical profile is the foundational step in elucidating its potential as a drug candidate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing both theoretical and experimental approaches to their determination. Given the limited availability of experimental data for this specific molecule, this document will also leverage data from structurally similar compounds and computational prediction methodologies to provide a robust preliminary assessment.

I. Molecular Identity and Structure

A precise understanding of the molecular formula and weight is the cornerstone of all subsequent physicochemical analyses. For (5-Bromo-3-chloro-2-fluorophenyl)methanamine, these foundational identifiers are paramount for accurate sample preparation, molar concentration calculations, and spectrometric analysis.

Molecular Formula, Weight, and Structure

Structure:

From this structure, we can determine the following:

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClFN | Calculated |

| Molecular Weight | 254.49 g/mol | Calculated |

| CAS Number | Not found in public databases | N/A |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

For context, a positional isomer, (5-Bromo-4-chloro-2-fluorophenyl)methanamine, has a registered PubChem CID of 84799305 and a calculated molecular weight of 238.48 g/mol , which differs from our target molecule.[3] This highlights the importance of precise structural identification.

Structural Elucidation Methodologies

The definitive confirmation of the chemical structure of (5-Bromo-3-chloro-2-fluorophenyl)methanamine would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for mapping the connectivity of atoms within the molecule.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[5]

-

X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional atomic arrangement.[6]

II. Key Physicochemical Properties and Their Determination

The following sections delve into the critical physicochemical parameters of (5-Bromo-3-chloro-2-fluorophenyl)methanamine, outlining their significance and the experimental protocols for their measurement.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Predicted Melting Point: Due to the absence of experimental data, the melting point of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is not known. For a related compound, 3-Bromo-5-chloro-2-fluorobenzoic acid, a solid, a boiling point is listed as 321.5 ± 42.0 °C at 760 mmHg, suggesting the methanamine derivative would also be a solid with a defined melting point.[8]

Experimental Protocol: Capillary Melting Point Determination [1][6][9]

This method is a simple and widely used technique for determining the melting point of a solid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the solid is completely liquefied (completion of melting) are recorded as the melting point range.

Diagram of Capillary Melting Point Determination Workflow:

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that are liquid at room temperature or have relatively low melting points, the boiling point is a key identifying characteristic.

Predicted Boiling Point: As with the melting point, the experimental boiling point of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is not documented. The related compound, 3-Bromo-5-chloro-2-fluorobenzoic acid, has a predicted boiling point of 321.5 ± 42.0 °C at 760 mmHg.[8] The methanamine derivative is expected to have a lower boiling point due to weaker intermolecular forces compared to the carboxylic acid.

Experimental Protocol: Micro Boiling Point Determination [5][10][11]

This technique is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a heating block.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Diagram of Micro Boiling Point Determination Setup:

Caption: Key Components and Process of Micro Boiling Point Determination.

Solubility

Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, impacting everything from formulation to bioavailability.[12]

Predicted Solubility: The solubility of (5-Bromo-3-chloro-2-fluorophenyl)methanamine has not been experimentally determined. As a primary amine, it is expected to exhibit some solubility in aqueous acidic solutions due to the formation of the corresponding ammonium salt. It is likely to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [12][13][14][15]

This is the gold standard method for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Diagram of Shake-Flask Solubility Workflow:

Caption: Workflow for the Shake-Flask Method of Solubility Determination.

Acidity Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For (5-Bromo-3-chloro-2-fluorophenyl)methanamine, the pKa of the protonated amine is crucial for predicting its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[2][16][17]

Predicted pKa: The experimental pKa of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is unknown. The presence of multiple electron-withdrawing halogen substituents on the phenyl ring is expected to decrease the basicity of the amine group, resulting in a lower pKa for the conjugate acid compared to unsubstituted benzylamine (pKa ≈ 9.3).

Experimental Protocol: Potentiometric Titration [2][16][17][18]

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve. For a weak base being titrated with a strong acid, the pKa is the pH at the half-equivalence point.

Diagram of Potentiometric Titration for pKa Determination:

Caption: Workflow for pKa Determination via Potentiometric Titration.

III. Spectroscopic and Structural Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4]

Predicted NMR Spectra: While experimental spectra are not available, computational tools can provide predictions for the ¹H, ¹³C, and ¹⁹F NMR spectra of (5-Bromo-3-chloro-2-fluorophenyl)methanamine.[4][7][14][19][20]

-

¹H NMR: The spectrum would be expected to show signals for the two aromatic protons and the two benzylic protons of the -CH₂NH₂ group, as well as a signal for the -NH₂ protons which may be broad and exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogens.

-

¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens.

-

¹⁹F NMR: A single signal would be expected for the fluorine atom, with its chemical shift providing information about its electronic environment.[21]

Online prediction tools can provide more specific estimated chemical shifts.[4][7][14][19][20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[5]

Predicted Mass Spectrum:

-

Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (254.49 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio).

-

Fragmentation: Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-C bond.[16][17][22]

X-ray Crystallography

For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions.[6]

Crystallographic Data: No crystal structure data for (5-Bromo-3-chloro-2-fluorophenyl)methanamine has been deposited in the Cambridge Structural Database (CSD) or other public repositories.

IV. Conclusion

The physicochemical properties of (5-Bromo-3-chloro-2-fluorophenyl)methanamine are critical to its potential development as a pharmaceutical agent. While experimental data for this specific molecule is currently lacking, this guide provides a comprehensive framework for its characterization. The detailed experimental protocols outlined herein represent robust and validated methods for determining its melting point, boiling point, solubility, and pKa. Furthermore, the application of spectroscopic techniques such as NMR and mass spectrometry will be essential for unequivocal structural confirmation. The successful execution of these experimental investigations will provide the necessary data to build a complete physicochemical profile, enabling informed decisions in the subsequent stages of the drug discovery and development process.

V. References

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

-

What is Mass Spectrometry? - Broad Institute. [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Melting point determination | Edisco. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. [Link]

-

Boiling Point Determination - chemconnections. [Link]

-

Micro-boiling point measurement. [Link]

-

Melting point determination. [Link]

-

Micro-boiling point measurement. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

5-Bromo-4-chloro-2-fluorobenzylamine | C7H6BrClFN | CID 84799305 - PubChem. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - PMC. [Link]

-

Micro-Method for Boiling Point Determination | PDF - Scribd. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

-

Melting point determination - SSERC. [Link]

-

3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem. [Link]

-

(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

NMR Spectroscopy - MSU chemistry. [Link]

-

3-氯-5-溴-2-甲基苯胺 - 湖北纯奇化学有限公司. [Link]

-

EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents.

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

-

Fluorine NMR. [Link]

-

19F NMR Reference Standards:. [Link]

Sources

- 1. neovarsity.org [neovarsity.org]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. 5-Bromo-4-chloro-2-fluorobenzylamine | C7H6BrClFN | CID 84799305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 7. PROSPRE [prospre.ca]

- 8. Predict 13C NMR spectra [cheminfo.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Physicochemical properties (descriptors) in QSAR.pdf [slideshare.net]

- 11. toxicology.org [toxicology.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CASPRE [caspre.ca]

- 15. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. Visualizer loader [nmrdb.org]

- 21. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]

- 22. researchwith.stevens.edu [researchwith.stevens.edu]

Structure Elucidation of (5-Bromo-3-chloro-2-fluorophenyl)methanamine

Executive Summary & Strategic Challenge

In the development of halogenated fragment libraries for medicinal chemistry, the precise assignment of regioisomers is a critical quality gate. (5-Bromo-3-chloro-2-fluorophenyl)methanamine presents a classic elucidation challenge: a penta-substituted benzene ring where the relative positions of three distinct halogens (F, Cl, Br) must be unambiguously confirmed against potential synthetic isomers.

This guide outlines a self-validating structural elucidation protocol . Unlike standard alkyl chains where connectivity is linear, this aromatic system requires a "triangulation" strategy using the unique electronic and magnetic properties of the fluorine atom as an anchor, cross-referenced with Mass Spectrometry (MS) isotope patterns and Nuclear Overhauser Effect (NOE) spatial data.

The Elucidation Workflow

The following decision tree illustrates the logical flow from raw material to confirmed structure, ensuring no regioisomer is misidentified.

Figure 1: The structural elucidation logic flow. Note that NOESY is the critical step for distinguishing the H4 and H6 protons relative to the benzylamine tail.

Mass Spectrometry: The Halogen Fingerprint

Before NMR analysis, the presence of bromine and chlorine must be confirmed via their distinct isotopic abundances. This is the primary checkpoint for elemental composition.

Theoretical Isotope Pattern

Bromine (

Calculated Ion Cluster for

| Ion Species | Mass (approx) | Composition | Relative Intensity (Theoretical) |

| M | 237.9 | 100% (Base) | |

| M+2 | 239.9 | ~130% (4:3 overlap) | |

| M+4 | 241.9 | ~33% |

Analyst Note: A deviation from this 3:4:1 intensity ratio indicates either a loss of a halogen (de-halogenation impurity) or the presence of a contaminant.

NMR Spectroscopy: The Triangulation Method

The core challenge is distinguishing the two aromatic protons (H4 and H6). Both are singlets (or fine doublets) and cannot be assigned by chemical shift prediction alone. We use the Fluorine atom at C2 as the "lighthouse" to map the carbon skeleton.

The F Anchor

Start with

-

Observation: A single signal around -110 to -120 ppm (typical for fluoro-arenes).

-

Utility: This confirms mono-fluorination. If multiple F peaks appear, the sample contains regioisomers.

C NMR: Decoding Coupling

Fluorine (

Predicted

| Carbon | Position | Chemical Shift ( | Multiplicity | Logic | |

| C2 | Ipso to F | ~155-160 ppm | Doublet | ~245 Hz | |

| C1 | Ortho to F | ~130 ppm | Doublet | ~18 Hz | |

| C3 | Ortho to F | ~120 ppm | Doublet | ~18 Hz | |

| C4 | Meta to F | ~125 ppm | Doublet | ~5-8 Hz | |

| C6 | Meta to F | ~130 ppm | Doublet | ~5-8 Hz | |

| C5 | Para to F | ~118 ppm | Doublet | ~3 Hz | |

| C7 | Benzylic | ~40-45 ppm | Doublet | ~3 Hz |

Critical Check: The benzylic carbon (C7) must show a small doublet splitting (~3 Hz). This proves the alkyl group is ortho to the Fluorine (via C1). If C7 were a singlet, the alkyl group would be para or meta to the Fluorine, indicating the wrong isomer.

The "Smoking Gun": 2D NOESY

Standard 1D NMR shows two aromatic protons (H4 and H6). Both are meta to Fluorine, so both will show similar small couplings (

The Solution: Use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect spatial proximity.

-

H6 (Position 6): Is physically adjacent to the benzylic amine protons (-CH2-).

-

H4 (Position 4): Is trapped between Cl and Br; it is distant from the benzylic protons.

Protocol:

-

Excite the benzylic -CH2- signal (~3.8 ppm).

-

Result: The aromatic signal that shows a NOE cross-peak is H6 . The signal that remains silent is H4 .

Visualizing the Connectivity Logic

The following diagram details the specific correlations required to validate the structure.

Figure 2: Connectivity map. The yellow NOESY arrow is the definitive proof of regiochemistry, linking the side chain to the H6 proton.

Experimental Protocol

This protocol is designed for a 400 MHz (or higher) NMR spectrometer.[5]

Sample Preparation[5][6]

-

Solvent: DMSO-

is preferred over-

Reason: The amine protons (

) are often broad and invisible in chloroform due to exchange. DMSO slows this exchange, often allowing the

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Internal Standard: TMS (0.00 ppm) for precise shift referencing.

Acquisition Parameters

-

1H NMR: 16 scans, 30° pulse. Acquire with sufficient delay (D1=1.0s) to ensure integration accuracy.

-

13C {1H} NMR: Minimum 512 scans. Use a high spectral width (240 ppm) to capture the C-F doublets.

-

1H-1H NOESY:

-

Mixing time: 500 ms (standard for small molecules).

-

Focus on the cross-peak between the singlet at ~3.8 ppm (CH2) and the aromatic region (7.0-8.0 ppm).

-

Quality Criteria (Self-Validation)

-

Criterion 1: The integral of the aromatic region must equal 2.0 protons relative to the benzylic CH2 (2.0 protons).

-

Criterion 2: The

C spectrum must show exactly 7 carbon signals (splitting into doublets due to F is expected, but the center of the doublets counts as one carbon). -

Criterion 3: No extraneous peaks in the

F spectrum.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for C-F coupling ranges).

-

Reich, H. J. (2023). WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Halogenated Benzylamines. [Link]

Sources

potential hazards and safety precautions for (5-Bromo-3-chloro-2-fluorophenyl)methanamine

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for (5-Bromo-3-chloro-2-fluorophenyl)methanamine

This document provides a comprehensive technical overview of the potential hazards and essential safety precautions for handling (5-Bromo-3-chloro-2-fluorophenyl)methanamine. As a halogenated aromatic amine, this compound warrants careful handling due to its presumed biological activity and potential for toxicity. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this compound in a laboratory setting. The recommendations herein are synthesized from safety data for structurally analogous compounds and are designed to foster a proactive safety culture.

Section 1: Hazard Identification and Classification

(5-Bromo-3-chloro-2-fluorophenyl)methanamine is a substituted benzylamine. While specific toxicological data for this exact molecule is not extensively published, analysis of its functional groups (bromine, chlorine, fluorine, and an amine group on a phenyl ring) and data from close structural analogs allows for a presumptive hazard classification under the Globally Harmonized System (GHS).[1][2][3][4]

The primary hazards are associated with its irritant properties and potential for harm upon absorption.[3] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause significant skin and eye irritation and may lead to respiratory irritation.[1][2][3][4]

Table 1: Presumptive GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

Note: These classifications are based on data from structurally similar compounds and should be treated as a minimum precaution.

Section 2: Toxicological Profile and Routes of Exposure

Understanding the causality behind the hazards is critical for appreciating the required safety protocols. Halogenated aromatic compounds can interfere with biological processes, and the amine group can enhance tissue penetration and reactivity.

-

Inhalation : Inhaling dust or aerosols can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and inflammation of the respiratory tract.[3] The compound's systemic absorption via the lungs may lead to broader toxic effects.

-

Dermal (Skin) Contact : Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and pain.[1] Prolonged contact or absorption through the skin can be harmful, contributing to systemic toxicity. Contaminated clothing must be removed immediately and washed before reuse.[3]

-

Ocular (Eye) Contact : This compound is expected to be a serious eye irritant.[2][3] Contact can cause significant pain, redness, and watering. Without prompt and thorough rinsing, damage to the eye tissue is possible.[1]

-

Ingestion : Swallowing the compound is considered harmful. It may cause irritation of the gastrointestinal tract and lead to systemic poisoning. If ingestion occurs, the individual should rinse their mouth with water and seek immediate medical attention.

Section 3: Proactive Risk Management: The Hierarchy of Controls

A foundational principle of laboratory safety is the proactive management of risk. Before handling (5-Bromo-3-chloro-2-fluorophenyl)methanamine, a thorough risk assessment must be conducted. This process should inform the implementation of controls based on the "Hierarchy of Controls," which prioritizes the most effective measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For a specialized research chemical, elimination and substitution are often not feasible. Therefore, the focus must be on robust engineering controls, stringent administrative protocols, and diligent use of personal protective equipment.

Section 4: Engineering and Administrative Controls

These controls are the primary defense against exposure in a laboratory setting.

Engineering Controls:

-

Chemical Fume Hood : All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation and minimizing contamination of the general lab environment.

-

Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]

-

Safety Stations : An eyewash station and safety shower must be readily accessible and tested regularly.[5] Their proximity is crucial for effective first aid in case of accidental exposure.

Administrative Controls:

-

Standard Operating Procedures (SOPs) : Develop detailed SOPs for all experimental workflows involving this compound. These SOPs should explicitly detail the quantities used, safety controls required, and emergency procedures.

-

Designated Areas : Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this compound to prevent cross-contamination.

-

Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before they are permitted to handle it.

Section 5: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used consistently and correctly. It does not reduce the hazard itself but provides a barrier between the user and the chemical.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard/Specification | Causality and Rationale |

| Hands | Impervious Gloves | EN374 or equivalent | To prevent skin contact and absorption. Nitrile or neoprene gloves are generally suitable, but compatibility should be verified. Always inspect gloves for tears or holes before use. |

| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Goggles provide a seal against dust and splashes.[5] A face shield should be worn over goggles when there is a significant risk of splashing. |

| Body | Chemical-Resistant Lab Coat | N/A | To protect skin and personal clothing from contamination. |

| Respiratory | NIOSH/MSHA-approved respirator | EN 149 or equivalent | Required if there is a risk of generating dust or aerosols outside of a fume hood, or in case of ventilation failure. The type of filter should be appropriate for organic vapors and particulates.[5] |

Protocol for Donning and Doffing PPE:

-

Donning (Putting On): Lab coat, then respirator (if needed), followed by goggles/face shield, and finally gloves. Gloves should be pulled over the cuffs of the lab coat.

-

Doffing (Taking Off): The principle is to touch contaminated items only with other contaminated items (i.e., gloved hands). Remove gloves first, then goggles/face shield (by the straps), then the lab coat. Wash hands thoroughly after all PPE is removed.

Section 6: Safe Handling and Storage Procedures

Diligent adherence to handling and storage protocols is essential to prevent accidents and degradation of the compound.

Handling:

-

Avoid all direct contact with the substance.[2]

-

Work in a chemical fume hood. Do not inhale the substance.

-

Avoid the formation of dust and aerosols.

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

-

The storage area should be secure and accessible only to authorized personnel ("Store locked up").[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[6][7]

Section 7: Emergency Procedures and First Aid

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Caption: Workflow for responding to spills and personnel exposure incidents.

Spill Response:

-

Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert nearby colleagues.

-

Control : Prevent the spill from spreading. Cover drains if necessary.

-

Clean-up : For small spills, use an inert absorbent material (e.g., vermiculite, sand), sweep up carefully to avoid creating dust, and place it in a sealed container for disposal.[2]

-

Decontaminate : Clean the spill area thoroughly.

-

Large Spills : For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid Measures:

-

General Advice : If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.

-

If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1][3]

-

In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation persists, get medical attention.[1][8]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Section 8: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Generation : Minimize waste generation wherever possible.

-

Containerization : Dispose of unused product and contaminated materials (gloves, absorbent pads, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal Route : The disposal of this chemical waste must be handled by a licensed waste disposal company. Do not dispose of it down the drain or with general trash.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

References

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, February 24). TCI Chemicals.

- SAFETY D

- (S)-(3-Bromo-5-fluorophenyl)

- SAFETY DATA SHEET. (2025, July 19). Chemicalbook.

- SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.

- 5-Bromo-2-chloro-3-fluoropyridine SDS. (n.d.). ECHEMI.

- 6-Bromo-3-chloro-2-fluorobenzonitrile Safety Data Sheet. (2020, June 26). Synquest Labs.

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. aksci.com [aksci.com]

- 3. 5-BROMO-2-FLUOROBENZYLAMINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. tcichemicals.com [tcichemicals.com]

reaction of (5-Bromo-3-chloro-2-fluorophenyl)methanamine with aldehydes

Application Note: Precision Reductive Alkylation of (5-Bromo-3-chloro-2-fluorophenyl)methanamine

Executive Summary

This guide details the protocol for the reductive amination of (5-Bromo-3-chloro-2-fluorophenyl)methanamine (CAS: 1805566-68-0) with various aldehydes. This specific building block is a high-value scaffold in medicinal chemistry due to its unique "halogen dance" potential: the presence of Fluorine (metabolic stability/pKa modulation), Chlorine, and Bromine allows for orthogonal late-stage functionalization (e.g., selective Suzuki-Miyaura or Buchwald-Hartwig couplings).

Key Technical Challenge: The primary objective is to install the alkyl group via the amine without compromising the aryl halide "handles" (Br/Cl) which are susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

Strategic Chemoselectivity & Mechanism

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the Schiff base (imine). The electron-deficient nature of the aryl ring (due to -F, -Cl, -Br) slightly reduces the nucleophilicity of the benzylic amine compared to non-substituted benzylamine, but the effect is insulated by the methylene spacer.

Critical Control Point: The equilibrium between the aldehyde and the amine must be driven toward the imine before or during the reduction event.

Reducing Agent Selection Matrix

The choice of reducing agent is dictated by the requirement to prevent hydrodehalogenation (loss of Br/Cl).

| Reducing Agent | Reactivity Profile | Risk of Dehalogenation | Recommendation |

| H₂ / Pd/C | High | Critical (High risk of Ar-Br cleavage) | Do NOT Use |

| NaBH₄ | High (Reduces Aldehydes & Imines) | Low | Use only in 2-step protocol |

| NaBH₃CN | Moderate (pH dependent) | Negligible | Good, but toxic cyanide risk |

| NaBH(OAc)₃ | Mild (Selective for Imines) | Negligible | Gold Standard |

Visualized Pathways

Reaction Mechanism & Chemoselectivity

Figure 1: Mechanistic pathway highlighting the selective reduction required to maintain the halogen substitution pattern.

Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: High-value synthesis, diverse aldehyde scopes, and maintaining halogen integrity.

Reagents:

-

(5-Bromo-3-chloro-2-fluorophenyl)methanamine (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv - optional, catalyzes imine formation)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 20 mL vial equipped with a stir bar, dissolve the amine (1.0 mmol) in DCE (5 mL).

-

Aldehyde Addition: Add the aldehyde (1.1 mmol). If the aldehyde is a solid, add it as a solution in DCE.

-

Catalysis (Optional): Add Glacial Acetic Acid (1.0 mmol, 60 µL). Note: This buffers the pH to ~5-6, accelerating imine formation without inhibiting the hydride.

-

Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.4 mmol) portion-wise over 5 minutes.

-

Why? Portion-wise addition prevents localized exotherms and side reactions.

-

-

Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+H).

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Hexane/EtOAc or DCM/MeOH gradient).

Protocol B: Titanium-Mediated (For Sterically Hindered Aldehydes)

Best for: Unreactive ketones or bulky aldehydes where standard STAB fails.

Reagents:

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (Anhydrous)

Step-by-Step Procedure:

-

Complexation: In a dried flask under N₂, combine amine (1.0 mmol), aldehyde (1.1 mmol), and Ti(OiPr)₄ (1.2 mmol) neat or in minimal THF (1 mL).

-

Stir: Stir at RT for 2–4 hours. The solution may become viscous as the Titanium-amine complex forms.

-

Dilution: Dilute with THF (4 mL) and ethanol (1 mL).

-

Reduction: Add NaBH₄ (1.5 mmol) carefully. Stir for 2–8 hours.

-

Quench (Critical): Add water (1 mL) dropwise. A white precipitate (

) will form. -

Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and purify as above.

Workflow Logic & Decision Tree

Figure 2: Operational decision tree for selecting the optimal reductive amination protocol.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Equilibrium favors aldehyde; wet solvent. | Add 3Å Molecular Sieves to the reaction to sequester water. |

| Dialkylation | Amine is too nucleophilic; excess aldehyde. | Ensure strict 1:1 or 1:1.1 stoichiometry. Add aldehyde slowly to amine. |

| Dehalogenation (Loss of Br) | Reducing agent too strong (e.g., using H₂/Pd). | Switch immediately to NaBH(OAc)₃ . Avoid transition metal catalysts. |

| Product trapped in aqueous phase | The amine product is basic and water-soluble at low pH. | Ensure the aqueous workup is pH > 10 (use NaOH or Na₂CO₃) to force amine into the organic layer. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

Application Notes & Protocols: (5-Bromo-3-chloro-2-fluorophenyl)methanamine as a Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Polysubstituted Benzylamines

In the landscape of medicinal chemistry and drug discovery, substituted benzylamines are a cornerstone scaffold, forming the core of a vast number of biologically active molecules.[1][2] Their utility stems from the primary amine, a versatile handle for chemical modification, and the aromatic ring, which can be tailored to modulate physicochemical properties like lipophilicity and electronic character to optimize interactions with biological targets.[1] The strategic introduction of fluorine and multiple, orthogonally reactive halogens onto this scaffold elevates its value exponentially.

(5-Bromo-3-chloro-2-fluorophenyl)methanamine is a prime example of such a high-value, trifunctionalized building block. It offers researchers a unique combination of reactive sites:

-

A nucleophilic aminomethyl group for direct derivatization or linkage to other molecular fragments.[3]

-

A highly reactive bromine atom , ideal for initial, selective C-C or C-N bond formation via palladium-catalyzed cross-coupling.[4][5]

-

A less reactive chlorine atom , which can be engaged in subsequent coupling reactions under more forcing conditions, enabling sequential, site-selective diversification.[6][7]

-

A chemically robust fluorine atom , which imparts critical metabolic stability and can profoundly influence the pKa of the amine and the binding affinity of the final compound to its target protein.[8][9]

This application guide provides a detailed examination of the properties of (5-Bromo-3-chloro-2-fluorophenyl)methanamine and presents field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in the synthesis of novel chemical entities.

Physicochemical Profile and Orthogonal Reactivity

The unique arrangement of functional groups in (5-Bromo-3-chloro-2-fluorophenyl)methanamine dictates its synthetic utility. Understanding the distinct reactivity of each site is crucial for strategic synthesis design.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆BrClFN | - |

| Molecular Weight | 238.49 g/mol | - |

| IUPAC Name | (5-Bromo-3-chloro-2-fluorophenyl)methanamine | - |

| CAS Number | Not available; related aniline is CID 51034225 | PubChem[10] |

| Predicted XLogP3 | ~3.0 | Based on aniline[10] |

| Appearance | Expected to be an oil or low-melting solid | - |

Reactivity Analysis:

-

Aminomethyl Group (-CH₂NH₂): As a primary amine, this group is a potent nucleophile and a weak base. It readily undergoes N-acylation with acyl chlorides or anhydrides, N-alkylation, reductive amination with aldehydes or ketones, and sulfonamide formation.[3][11] For cross-coupling reactions, it is often necessary to protect this group (e.g., as a Boc-carbamate) to prevent catalyst inhibition or undesired side reactions.

-

Halogen Reactivity Hierarchy (Pd-Catalyzed Cross-Coupling): The primary advantage of this building block lies in the differential reactivity of its halogen atoms. In typical palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the order of reactivity is Br >> Cl >> F .[5][6] The C-F bond is exceptionally strong and generally does not participate in these coupling reactions, making it a stable electronic modifier.[12] This predictable hierarchy allows for a stepwise functionalization strategy, first at the C5-Br position, followed by a second coupling at the C3-Cl position.

Caption: Orthogonal reactivity of the functional groups.

Core Application Protocols

The following protocols provide detailed, step-by-step methodologies for common and powerful transformations using (5-Bromo-3-chloro-2-fluorophenyl)methanamine.

Protocol 1: N-Acetylation of the Aminomethyl Group

This protocol describes a fundamental derivatization of the primary amine to form a stable amide, a common functional group in pharmaceuticals.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an acylating agent (acetic anhydride in this example) to form a tetrahedral intermediate, which then collapses to yield the N-acetylated product. The reaction is often rapid and high-yielding.[11]

Caption: General workflow for N-acetylation.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| (5-Bromo-3-chloro-2-fluorophenyl)methanamine | 238.49 | 1.0 | 1.0 |

| Dichloromethane (DCM), anhydrous | - | - | ~0.2 M |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |

| Acetic Anhydride | 102.09 | 1.2 | 1.2 |

| Deionized Water | - | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (5-Bromo-3-chloro-2-fluorophenyl)methanamine (1.0 eq). Dissolve it in anhydrous dichloromethane (to make a ~0.2 M solution).

-

Base Addition: Add triethylamine (1.5 eq) to the solution. The base scavenges the acetic acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-(5-bromo-3-chloro-2-fluorobenzyl)acetamide.

Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acetic anhydride is corrosive and a lachrymator.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Bromine Position

This protocol details the selective C-C bond formation at the most reactive C-Br bond, a cornerstone reaction for generating biaryl structures.

Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[5][13] The amine must be protected to avoid side reactions.

Caption: General workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents / Mol% |

| N-Boc-(5-Bromo-3-chloro-2-fluorophenyl)methanamine | 338.60 | 1.0 | 1.0 |

| Phenylboronic Acid (example) | 121.93 | 1.5 | 1.5 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 5 mol% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | - | - | ~0.1 M |

| Deionized Water | - | - | 10:1 Dioxane/H₂O |

Procedure:

-

Amine Protection: First, protect the starting amine using a standard procedure with Boc-anhydride to yield N-Boc-(5-bromo-3-chloro-2-fluorophenyl)methanamine. This prevents the free amine from coordinating to the palladium catalyst.

-

Reaction Setup: To a Schlenk flask, add the protected amine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add the solvent system, typically a 10:1 mixture of 1,4-dioxane and water.

-

Degassing: Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS or TLC. Reactions are typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Isolation & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the coupled product. The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if desired.

Expert Insight: The choice of catalyst, ligand, base, and solvent is crucial and substrate-dependent. For less reactive aryl chlorides or more challenging couplings, advanced catalyst systems like those based on Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ may be required.[4]

Protocol 3: Buchwald-Hartwig Amination at the Bromine Position

This protocol enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary or secondary amines.

Principle: Similar to the Suzuki coupling, this palladium-catalyzed reaction involves oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to yield the arylated amine.[13][14]

Caption: General workflow for Buchwald-Hartwig amination.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents / Mol% |

| N-Boc-(5-Bromo-3-chloro-2-fluorophenyl)methanamine | 338.60 | 1.0 | 1.0 |

| Morpholine (example) | 87.12 | 1.2 | 1.2 |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 1 mol% |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.04 | 4 mol% |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene, anhydrous | - | - | ~0.1 M |

Procedure:

-

Amine Protection: As with the Suzuki protocol, the starting benzylamine must first be protected (e.g., with Boc).

-

Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the protected amine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1 mol%), and XPhos (4 mol%) to an oven-dried vial or flask.

-

Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene via syringe, followed by the amine coupling partner (e.g., morpholine, 1.2 eq).

-

Reaction: Seal the vial tightly and heat the mixture to 100-110 °C with vigorous stirring. The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine in the catalytic cycle.[14]

-

Monitoring: Monitor the reaction's progress by LC-MS. These reactions are often complete in 2-16 hours.

-

Workup and Purification: After cooling, the workup and purification follow a similar procedure to the Suzuki coupling: dilute with a suitable solvent, filter through Celite to remove catalyst residues, perform an aqueous wash, dry the organic phase, concentrate, and purify by column chromatography.

Advanced Synthetic Strategy: Sequential Cross-Coupling

The true power of (5-Bromo-3-chloro-2-fluorophenyl)methanamine is realized in multi-step syntheses that exploit the reactivity difference between the bromine and chlorine atoms. A typical strategy involves functionalizing the C-Br bond first, then leveraging a different catalyst system or more forcing conditions to react the C-Cl bond.

Caption: A strategic pathway for creating molecular complexity.

This approach allows for the rapid assembly of three distinct points of diversity around the core scaffold, making it an exceptionally powerful tool for building focused libraries for structure-activity relationship (SAR) studies.

Conclusion

(5-Bromo-3-chloro-2-fluorophenyl)methanamine is more than a simple intermediate; it is a sophisticated building block designed for efficiency and versatility in modern synthetic chemistry. The combination of a modifiable primary amine and two halogen atoms with distinct, predictable reactivity profiles provides a clear and logical pathway for the construction of complex, highly functionalized molecules. By following the robust protocols outlined in this guide, researchers in drug discovery and materials science can effectively harness the unique chemical attributes of this compound to accelerate their research and development programs.

References

- Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem.

- Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile - Benchchem.

- Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides | ACS Catalysis. (2020).

- The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery - Benchchem.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

- Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.

- Comprehensive Analysis of Benzylamine: Properties, Applic

- (5-Bromo-3-chloro-2-thienyl)methanamine | Benchchem.

- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2009). The Journal of Organic Chemistry.

- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters | Organic Letters - ACS Public

- Suzuki Coupling - Organic Chemistry Portal.

- 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors | Request PDF - ResearchGate. (2025).

- Fluorine in drug discovery: Role, design and case studies.

- 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem. PubChem.

- Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. Mettler Toledo.

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018). Le Studium.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. (5-Bromo-3-chloro-2-thienyl)methanamine | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Handling & Stability of (5-Bromo-3-chloro-2-fluorophenyl)methanamine

Case ID: TSC-2024-BFCM Subject: Prevention of Decomposition During Reaction & Storage Classification: Halogenated Benzylic Amine / Intermediate Stability

The Chemistry of Decomposition (The "Why")

To prevent decomposition, you must first understand the specific vulnerabilities of (5-Bromo-3-chloro-2-fluorophenyl)methanamine . This molecule is not merely a "primary amine"; it is a poly-halogenated benzylic amine with distinct electronic properties that drive its instability.

A. The "White Crust" Phenomenon (Carbamate Formation)

The most common issue users report is the appearance of a white solid on the surface of the liquid or oil.

-

Mechanism: Benzylic amines are strong nucleophiles. Upon exposure to atmospheric CO₂, they rapidly undergo a reversible reaction to form ammonium carbamate salts .

-

Impact: This alters stoichiometry in reactions. If you weigh out 1.0 equivalent of "amine" that has absorbed CO₂, you are actually adding ~0.8 equivalents of amine and ~0.2 equivalents of unreactive carbamate salt.

B. Oxidative Deamination (Yellowing/Darkening)

-

Mechanism: The benzylic C-H bonds are weakened by the electron-withdrawing nature of the halogenated ring. In the presence of atmospheric oxygen (and especially trace metal impurities), these protons are abstracted, leading to the formation of an imine intermediate, which hydrolyzes to the corresponding benzaldehyde and ammonia.

-

Visual Cue: The clear oil turns yellow, then orange/brown.

C. Nucleophilic Attack (The 2-Fluoro Factor)

-

Risk: The Fluorine at the 2-position (ortho) is activated by the electron-withdrawing Chlorine and Bromine atoms.

-

Consequence: In the presence of strong nucleophiles (e.g., alkoxides, thiols) and heat, you risk Nucleophilic Aromatic Substitution (

) , displacing the fluorine atom rather than reacting at the amine.

Troubleshooting Guide (FAQs)

Q1: I see a white precipitate forming in my addition funnel. Is my starting material ruined? A: Not necessarily. This is likely the carbamate salt caused by CO₂ absorption.

-

Immediate Fix: If the solid is suspended in organic solvent, bubbling dry Nitrogen or Argon through the solution for 15-20 minutes can sometimes reverse the equilibrium, driving off CO₂.

-

Prevention:[1] Do not pour this reagent through open air. Transfer via cannula or syringe under positive inert gas pressure.

Q2: The reaction mixture turned dark brown immediately upon heating. What happened? A: This indicates rapid oxidation or polymerization.

-

Root Cause:[2][3] Likely presence of trace metal ions (Cu, Fe) acting as catalysts for benzylic oxidation, or dissolved oxygen in the solvent.

-

Corrective Action: You must degas your reaction solvents (sparge with inert gas for 20 mins) before adding the amine. Add a radical inhibitor like BHT (butylated hydroxytoluene) if your downstream chemistry permits.

Q3: My yield is low, and I see a side product with M-20 mass. A: This suggests HF elimination or displacement.

-

Root Cause:[2][3] You likely used a base that was too strong (e.g., NaH, KOtBu) or temperature that was too high, triggering

at the 2-fluoro position. -

Solution: Switch to milder non-nucleophilic bases (e.g.,

, DIPEA) and keep reaction temperatures below 60°C if possible.

The "Inert Shield" Protocol (Best Practice)

Follow this self-validating workflow to ensure integrity from storage to reaction.

Phase 1: Storage & Preparation[1]

-

Storage: Store under Argon at 2–8°C. Do not store in simple screw-cap vials; use Parafilm or Teflon-lined caps.

-

Validation: Before use, take a

NMR. Look for a peak shift in the benzylic protons (

Phase 2: Reaction Setup

-

Solvent Prep: Sparging is mandatory. Sonicate the solvent under vacuum or bubble

for 15 mins. -

Addition: Never dump the solid/oil. Dissolve the amine in the degassed solvent in a separate septum-sealed vial, then transfer via syringe.

-

Scavengers: If the reaction is sensitive to oxidation, add 1 mol% EDTA to chelate trace metals that catalyze benzylic oxidation.

Phase 3: Workup (Critical Step)

-

Acid/Base Extraction: If using an acid wash to remove impurities, ensure the pH does not drop below 3.0 for extended periods, as the 2-fluoro group can make the ring susceptible to hydrolysis under harsh acidic conditions.

-

Drying: Use

(Sodium Sulfate), not

Visualization of Stability & Workflow

Diagram 1: Degradation Pathways

This diagram illustrates the two primary enemies: Air (CO₂) and Oxygen (Oxidation).

Caption: Figure 1. The dual degradation pathways of halogenated benzylamines. Note that carbamate formation is reversible, while oxidation to aldehyde is irreversible.

Diagram 2: The "Inert Shield" Handling Workflow

Caption: Figure 2. Step-by-step "Inert Shield" protocol to minimize air exposure and prevent side reactions.

Quantitative Data: Solvent Compatibility

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | High | Excellent solubility. Warning: DCM often contains trace HCl which can form salts; use basic alumina filtered DCM. |

| THF (Tetrahydrofuran) | Moderate | Good solubility, but absorbs water/oxygen rapidly. Must be freshly distilled/sparged. |

| DMF/DMSO | Low | Avoid if possible. High boiling points make removal difficult without heating (which promotes decomposition). |

| Methanol/Ethanol | Moderate | Acceptable, but protic solvents can accelerate carbamate reversal (good) or nucleophilic attack (bad). |

References

-

Vertex AI Search. (2024). Decomposition pathways of halogenated benzylamines. Retrieved from

-

National Institutes of Health (NIH). (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines. Retrieved from

-

American Chemical Society (ACS). (2025). Steering Amine-CO2 Chemistry: Carbamate Formation. Retrieved from

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from

-

SynQuest Labs. (2024). Safety Data Sheet: Halogenated Benzonitriles and Amines. Retrieved from

Sources

common impurities in (5-Bromo-3-chloro-2-fluorophenyl)methanamine and their removal

This technical guide is structured as a Level 3 Support Resource for process chemists and medicinal chemistry researchers. It focuses on the specific challenges posed by the poly-halogenated motif of (5-Bromo-3-chloro-2-fluorophenyl)methanamine .

Ticket Subject: Impurity Profiling, Prevention, and Remediation Strategies Applicable CAS: 1805494-66-5 (Generic Ref) | Molecular Formula: C7H6BrClFN

Impurity Architecture & Identification

The tri-halo substitution pattern (Br, Cl, F) creates a unique "reactivity gradient." The primary stability risk is the C-Br bond , which is highly susceptible to hydrodehalogenation, followed by the formation of secondary amine dimers common to benzylamine synthesis.

Diagnostic Impurity Map

The following diagram illustrates the origin of the four most critical impurities during the reduction of the corresponding nitrile (5-bromo-3-chloro-2-fluorobenzonitrile) or aldehyde.

Figure 1: Reaction network showing the genesis of critical impurities. Note that Impurity A (Des-bromo) is the most difficult to separate due to physiochemical similarity.

Impurity Data Table

| Impurity Code | Chemical Identity | Origin | Detection (LC-MS) |

| IMP-A | Des-bromo amine | Hydrogenolysis of C-Br bond (usually via Pd catalysis). | [M+H]⁺ = ~160. Loss of Br isotope pattern (1:1 ratio of M/M+2 disappears). |

| IMP-B | Dimer (Dibenzyl) | Reaction of formed amine with intermediate imine/aldehyde. | [M+H]⁺ = ~476. Large mass shift. Elutes later (more lipophilic). |

| IMP-C | Acid Derivative | Hydrolysis of nitrile precursor. | Negative Mode MS.[1] Acidic peak in HPLC. |

| IMP-D | Borane Complex | Incomplete hydrolysis of B-N bond after reduction. | Mass spectrum often confusing/silent. Broad NMR peaks. |

Troubleshooting Synthesis (Root Cause Analysis)

Issue 1: "I am seeing significant de-bromination (IMP-A)."

Cause: You are likely using Catalytic Hydrogenation (H₂ + Pd/C or Raney Ni). The C-Br bond energy (~66 kcal/mol) is sufficiently low that palladium will cleave it competitively with nitrile/imine reduction. Resolution:

-

Switch Reagent: Move to Borane-THF (1M) or Borane-DMS . Borane is chemoselective for the nitrile/amide reduction and leaves aryl halides intact [1].

-

Alternative: If hydrogenation is mandatory, use Pt/C (Platinum on Carbon) poisoned with vanadium, or add an inhibitor like ethylenediamine to suppress dehalogenation, though this lowers yield.

Issue 2: "The product contains 10-15% Dimer (IMP-B)."

Cause: The reduction intermediate (imine) is reacting with the already-formed amine. This occurs when the reducing agent is added too slowly or the concentration is too high. Resolution:

-

Reverse Addition: Add the nitrile to the reducing agent (Borane), not the other way around. This keeps the reductant in excess.

-

High Dilution: Run the reaction at <0.1 M concentration.

-

Scavenger: If synthesizing via reductive amination from aldehyde, add Ammonium Acetate (5-10 eq) to overwhelm the equilibrium.

Remediation: Purification Protocols

Standard acid-base extraction often fails to remove the Des-bromo impurity (IMP-A) because its pKa is nearly identical to the product. The most robust method is Hydrochloric Salt Crystallization .

Workflow: Selective Salt Crystallization

This protocol leverages the lattice energy differences between the tri-halo and di-halo salts.

Figure 2: Purification logic flow. The HCl salt of the dimer is significantly more soluble in ether/MTBE than the primary amine salt, allowing separation by filtration.

Detailed Protocol [2, 3]

-

Free Base Isolation: Dissolve crude residue in MTBE (Methyl tert-butyl ether). Wash with 1M NaOH (to remove IMP-C/Acid) and Brine. Dry over Na₂SO₄.[2][3]

-

Salt Formation: Cool the MTBE solution to 0°C. Add HCl (4M in Dioxane) dropwise. Do not use aqueous HCl, as water solubility of benzylamine salts is high.

-

Filtration: A white solid will precipitate. Stir for 30 mins. Filter and wash the cake with cold MTBE.

-

Note: This step removes most of the Dimer (IMP-B) , which remains in the mother liquor due to higher lipophilicity.

-

-

Recrystallization (Critical for IMP-A removal):

-

Dissolve the crude HCl salt in minimum hot Isopropanol (iPrOH) .

-

Add Ethanol dropwise until clear.

-

Cool slowly to room temperature, then to 4°C.

-

The tri-halo amine crystallizes preferentially over the des-bromo impurity due to the "heavy atom" effect increasing lattice stability.

-

Analytical Validation (FAQ)

Q: How do I confirm the integrity of the C-Br bond using NMR? A: Proton NMR is often crowded in the aromatic region.

-

1H NMR: Look for the specific coupling pattern. The proton between Cl and F is distinct. If Br is lost, you will see a new triplet or multiplet integration corresponding to the new proton at position 5.

-

13C NMR: The Carbon attached to Bromine (C-Br) typically appears around 120-125 ppm . If de-brominated, this signal shifts upfield significantly.[1]

Q: My LC-MS shows a peak at M+41. What is it? A: This is likely the Acetonitrile adduct ([M+H+ACN]⁺) if you are running an acetonitrile gradient. It is common for primary amines. Do not mistake it for an impurity.

Q: Can I use Silica Chromatography? A: Yes, but the free base streaks. You must use a modifier.

-

Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1).

-

Tip: Pre-wash the silica column with 1% Triethylamine in DCM to deactivate acidic sites.

References

-

Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[1][4] 29. The rapid and quantitative reduction of nitriles to primary amines with borane-dimethyl sulfide. Synthesis.[1][4][5][6][7]

-

Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.[1] (Standard protocols for Benzylamine purification).

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. (Discusses lipophilicity and salt selection for halogenated amines).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 5. reddit.com [reddit.com]

- 6. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

Structural Validation of (5-Bromo-3-chloro-2-fluorophenyl)methanamine: A Comparative Technical Guide

The following guide is designed for researchers and drug development professionals focusing on the rigorous structural validation of halogenated pharmaceutical intermediates.

Executive Summary: The Regioisomer Trap

In fragment-based drug discovery (FBDD), the precise vector placement of halogens is critical for structure-activity relationship (SAR) studies. The molecule (5-Bromo-3-chloro-2-fluorophenyl)methanamine presents a classic "regioisomer trap." With three distinct halogens (F, Cl, Br) on a pentasubstituted benzene ring, the risk of misassignment by standard spectroscopic methods is high.

This guide compares the "product"—Single Crystal X-ray Diffraction (SC-XRD) validation —against standard alternatives (NMR, MS), demonstrating why SC-XRD is the non-negotiable gold standard for this class of compounds.

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares the validation confidence of SC-XRD against standard laboratory techniques for this specific molecular scaffold.

Table 1: Structural Elucidation Performance Matrix

| Feature | Method A: Solution NMR (1H, 13C, 19F) | Method B: Mass Spectrometry (HRMS) | The Solution: X-Ray Crystallography (SC-XRD) |

| Primary Output | Chemical Shift ( | Mass-to-Charge Ratio ( | 3D Electron Density Map |

| Regioisomer Certainty | Low to Medium. Cl and Br have similar electronegativities, leading to ambiguous calculated shifts. | Zero. Cannot distinguish regioisomers (e.g., 3-Cl/5-Br vs. 5-Cl/3-Br). | Absolute. Differentiates atoms by electron count (Br=35 vs. Cl=17 ). |

| Sample State | Solution (averaged conformation) | Gas Phase (ionized) | Solid State (defined packing) |

| Data Ambiguity | High. Overlapping multiplets in crowded aromatic regions. | Low for formula; High for structure. | Low. R-factor < 5% guarantees correctness. |

| Validation Verdict | Insufficient for absolute halogen positioning. | Supporting evidence only. | Definitive structural proof. |

Deep Dive: Why NMR Fails Here

While 19F NMR is useful, the differentiation between Chlorine and Bromine is the critical failure point for NMR in this scaffold.

-

Mechanism: NMR relies on magnetic shielding. The inductive effects of Cl and Br are similar enough that without a known reference standard for both isomers, assignment is often a guess based on simulation software [1].

-

The X-Ray Advantage: X-ray diffraction relies on scattering power, which is proportional to the number of electrons. Bromine (35

) scatters X-rays roughly 4x more intensely than Chlorine (17

Experimental Protocol: The Self-Validating Workflow

To validate (5-Bromo-3-chloro-2-fluorophenyl)methanamine, we cannot use the free base (likely an oil or low-melting solid). We must generate a crystalline salt.

Phase 1: Salt Formation & Crystal Growth

Objective: Create a stable lattice capable of diffraction.

-

Dissolution: Dissolve 50 mg of the amine in 2 mL of anhydrous Ethanol (EtOH).

-

Acidification: Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether. A white precipitate (the Hydrochloride salt) will form immediately.

-

Redissolution: Gently heat the solution to

and add minimal Methanol (MeOH) dropwise until the precipitate just dissolves. -

Vapor Diffusion (The Growth Step):

-

Place the open vial of amine-salt solution inside a larger jar containing pure Diethyl Ether (antisolvent).

-

Seal the outer jar.

-

Mechanism: Ether vapor slowly diffuses into the alcohol solution, gradually lowering solubility and forcing the salt to crystallize into high-quality prisms or needles over 24-48 hours [3].

-

Phase 2: Data Collection & Refinement

Objective: Collect reflections to solve the Phase Problem.

-

Mounting: Select a single crystal (

mm) and mount on a Kapton loop using cryo-oil. Cool to 100 K to reduce thermal motion (reducing "thermal ellipsoids"). -